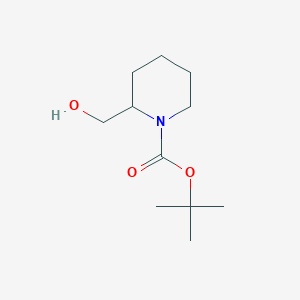

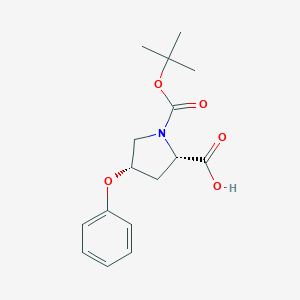

N-Boc-piperidine-2-methanol

Overview

Description

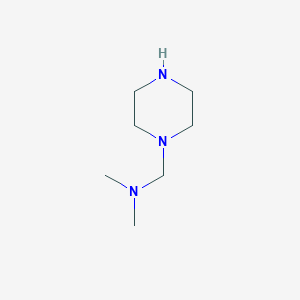

N-Boc-piperidine-2-methanol (NBP2M) is an organometallic compound that has been used for a variety of purposes in scientific research. It is a versatile compound with a wide range of potential applications, from synthetic organic chemistry to pharmaceuticals. NBP2M has been used in the synthesis of various compounds, as well as in the study of various biochemical and physiological processes.

Scientific Research Applications

1. Synthesis of Pharmaceuticals

N-Boc-piperidine-2-methanol is utilized in the synthesis of pharmaceutical compounds. For instance, it is used in the synthesis of 3-arylpiperidines, which are crucial building blocks in pharmaceutical research. These compounds are typically synthesized through the construction of the piperidine ring or the reduction of a 3-arylpyridine precursor, due to the inert nature of the C–H bonds in β-position to the nitrogen atom. A method involving palladium-catalyzed migrative Negishi coupling has been developed to directly access 3-aryl-N-Boc-piperidines with good to excellent selectivity and yields between 43 and 76% (Millet & Baudoin, 2015).

2. Enantioselective Synthesis of Piperidine Alkaloids

This compound has been used in the kinetic resolution of its own compound, which is a case of remote stereocenter discrimination. This process, mediated by two enzymes showing opposite enantioselectivity, allows for the gram-scale availability of the two enantiomeric N-Boc alcohols. This advancement significantly enhances the synthesis of piperidine alkaloids, as demonstrated by the efficient three-step synthesis of enantiomers of sedamine and allosedamine (Angoli et al., 2003).

3. Formation of Quaternary Stereocenters

In another application, the synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, which contain a quaternary stereocenter, is achieved using this compound. This process involves lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine. The use of synthetic experiments and in situ IR spectroscopic monitoring has been critical in identifying optimal conditions for this process (Sheikh et al., 2012).

4. Electrochemical Oxidation in Synthesis

This compound plays a role in the electrochemical oxidation of 2-substituted piperidines, leading to the formation of N-protected eneamides. These eneamides, upon further transformation, can be converted to N,N-bisprotected γ-amino aldehydes, which are useful for various synthetic transformations (Bodmann et al., 2006).

5. Catalytic Dynamic Resolution

This compound is also used in the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine, enabling the highly enantioselective synthesis of 2-aryl- and 2-vinyl-piperidines. This method has been applied in the synthesis of tobacco alkaloid anabasine (Beng & Gawley, 2011).

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which n-boc-piperidine-2-methanol is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s known to be a reactant for synthesis of various compounds, including piperazine derivatives for orally active acetyl-coa carboxylase 1/2 non-selective inhibitors, 2-aryl and 2-vinyl piperidines, and allosteric igf-1r inhibitors .

Biochemical Pathways

It’s known to be a reactant for synthesis of various compounds, indicating its involvement in multiple biochemical pathways .

Result of Action

The wide range of therapeutic applications of piperidine derivatives suggests that they can have diverse effects at the molecular and cellular level .

Safety and Hazards

Future Directions

Piperidine derivatives, including N-Boc-piperidine-2-methanol, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

N-Boc-piperidine-2-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used as a reactant in the synthesis of heterocyclic compounds and inhibitors of factor Xa . The interactions of this compound with these biomolecules are primarily based on its ability to form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can influence the activity and stability of the enzymes and proteins involved.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including this compound, have been reported to exhibit anticancer, antiviral, antimicrobial, and anti-inflammatory activities . These effects are mediated through the compound’s ability to interact with cellular receptors and enzymes, leading to changes in cell signaling and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and receptors, leading to enzyme inhibition or activation. For instance, this compound is used in the synthesis of inhibitors of factor Xa, a key enzyme in the coagulation cascade . By inhibiting factor Xa, the compound can modulate blood clotting processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has been associated with changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can undergo oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic pathways are essential for the compound’s bioavailability and pharmacokinetics, determining its efficacy and safety in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution processes are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and therapeutic applications.

properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTAGFCBNDBBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377171 | |

| Record name | N-Boc-piperidine-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157634-00-9 | |

| Record name | N-Boc-piperidine-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1- tert-Butyloxycarbonyl-2-hydroxymethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)